Cas no 147199-39-1 ((S)-N-Demethyl Dapoxetine)

(S)-N-Demethyl Dapoxetine 化学的及び物理的性質
名前と識別子
-
- (S)-N-Demethyl Dapoxetine
- (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
- (αS)-N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzeneMethanaMine
-
(S)-N-Demethyl Dapoxetine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D230915-10mg |
(S)-N-Demethyl Dapoxetine |
147199-39-1 | 10mg |
$196.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391562-10 mg |
(S)-N-Demethyl Dapoxetine, |
147199-39-1 | 10mg |
¥2,708.00 | 2023-07-10 | ||
TRC | D230915-250mg |
(S)-N-Demethyl Dapoxetine |
147199-39-1 | 250mg |
$ 3000.00 | 2023-09-08 | ||
TRC | D230915-100mg |
(S)-N-Demethyl Dapoxetine |
147199-39-1 | 100mg |
$1533.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391562-10mg |
(S)-N-Demethyl Dapoxetine, |
147199-39-1 | 10mg |
¥2708.00 | 2023-09-05 |
(S)-N-Demethyl Dapoxetine 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
(S)-N-Demethyl Dapoxetineに関する追加情報
Introduction to (S)-N-Demethyl Dapoxetine and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 147199-39-1 is a key intermediate in the synthesis of (S)-N-Demethyl Dapoxetine, a derivative of the well-known serotonin reuptake inhibitor dapoxetine. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications and its role in the development of novel antidepressants. (S)-N-Demethyl Dapoxetine is particularly noted for its refined pharmacological profile, which makes it a subject of extensive research in both academic and industrial settings.
In recent years, the study of serotonin reuptake inhibitors (SRIs) has seen remarkable advancements, with compounds like dapoxetine being widely used for the treatment of depression and anxiety disorders. The synthesis and characterization of (S)-N-Demethyl Dapoxetine have provided researchers with valuable insights into the structural-activity relationships (SAR) of these compounds. This has been instrumental in understanding how modifications at specific positions in the molecular structure can influence the pharmacological properties of the drug.
The CAS number 147199-39-1 identifies a specific chemical entity that plays a crucial role in the production of (S)-N-Demethyl Dapoxetine. This intermediate is synthesized through carefully controlled chemical reactions that ensure high purity and yield. The importance of this compound lies in its ability to serve as a precursor for more complex molecules, enabling the development of new drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of (S)-N-Demethyl Dapoxetine is its potential as a treatment for various neurological disorders. Current research indicates that this compound may have applications beyond traditional antidepressant therapies, including the management of chronic pain and cognitive disorders. The molecular structure of (S)-N-Demethyl Dapoxetine allows for selective interaction with serotonin receptors, which is key to its therapeutic effects.
The synthesis of (S)-N-Demethyl Dapoxetine involves multiple steps, each requiring precise control over reaction conditions to ensure optimal outcomes. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to verify the structural integrity of the intermediate compounds. These methods provide detailed information about the molecular composition, helping researchers refine their synthetic pathways.
In recent clinical trials, preliminary results have shown promising outcomes for (S)-N-Demethyl Dapoxetine in treating patients with moderate to severe depression. The compound's ability to modulate serotonin levels in the brain suggests that it could offer a more targeted approach compared to existing treatments. This has sparked interest among pharmaceutical companies looking to develop next-generation antidepressants with improved safety profiles.
The role of intermediates like those identified by CAS number 147199-39-1 cannot be overstated in modern drug development. These compounds serve as building blocks for more complex molecules, enabling researchers to explore new therapeutic avenues. The case of (S)-N-Demethyl Dapoxetine exemplifies how a single chemical entity can drive innovation across multiple disciplines, from organic chemistry to clinical pharmacology.
Ongoing research into (S)-N-Demethyl Dapoxetine continues to reveal new insights into its pharmacological mechanisms. Studies suggest that this compound may interact with additional neurotransmitter systems beyond serotonin, potentially expanding its therapeutic applications. Such findings underscore the importance of continued investigation into these derivatives as they hold promise for addressing unmet medical needs.
The development of novel pharmaceuticals is a complex process that relies on a deep understanding of chemical structures and their interactions with biological systems. The synthesis and study of compounds like CAS number 147199-39-1 contribute significantly to this field by providing essential intermediates for drug discovery. As research progresses, it is expected that more derivatives like (S)-N-Demethyl Dapoxetine will emerge as viable candidates for treating various neurological and psychiatric disorders.
In conclusion, (S)-N-Demethyl Dapoxetine represents a significant advancement in pharmaceutical chemistry, offering new possibilities for treating depression and related conditions. The intermediate identified by CAS number 147199-39-1 is pivotal in its synthesis, highlighting the interconnectedness of chemical research and clinical applications. As scientists continue to explore the potential of this compound, it is likely that we will see further refinements in both therapy development and our understanding of neurotransmitter systems.
147199-39-1 ((S)-N-Demethyl Dapoxetine) 関連製品
- 119356-76-2(N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)
- 119356-77-3(Dapoxetine)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 894257-77-3(3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)
- 1361655-23-3(5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine)
- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)
- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)
- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)



